

STING agonist-8 dihydrochloride vs other STING agonists efficacy

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Compound of Interest

Compound Name: STING agonist-8 dihydrochloride

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STING Agonist-8 Dihydrochloride: An Efficacy Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of **STING agonist-8 dihydrochloride** and other prominent STING agonists. While direct comparative efficacy studies for **STING agonist-8 dihydrochloride** are not publicly available, this document summarizes its known activity and presents data for other well-characterized STING agonists to offer a baseline for potential performance.

Overview of STING Agonist-8 Dihydrochloride

STING agonist-8 dihydrochloride, also known as compound 5-AB, has been identified as a potent agonist of the STING pathway. Currently, the primary publicly available efficacy metric is its half-maximal effective concentration (EC50).

Table 1: In Vitro Potency of **STING Agonist-8 Dihydrochloride**

Compound	Cell Line	EC50	Source
STING agonist-8 dihydrochloride	THP1-Dual KI-hSTING-R232	27 nM	[1] [2] [3] [4] [5] [6]

This EC50 value indicates high potency in a human monocytic cell line engineered to express human STING. However, without direct comparisons to other agonists under identical experimental conditions, its relative efficacy remains to be fully elucidated.

Comparative Efficacy of Other STING Agonists

To provide a framework for evaluating STING agonists, this section details the efficacy of several well-studied compounds in the field. These include cyclic dinucleotides (CDNs) like cGAMP and synthetic non-CDN agonists.

Table 2: Comparative In Vitro Efficacy of Various STING Agonists

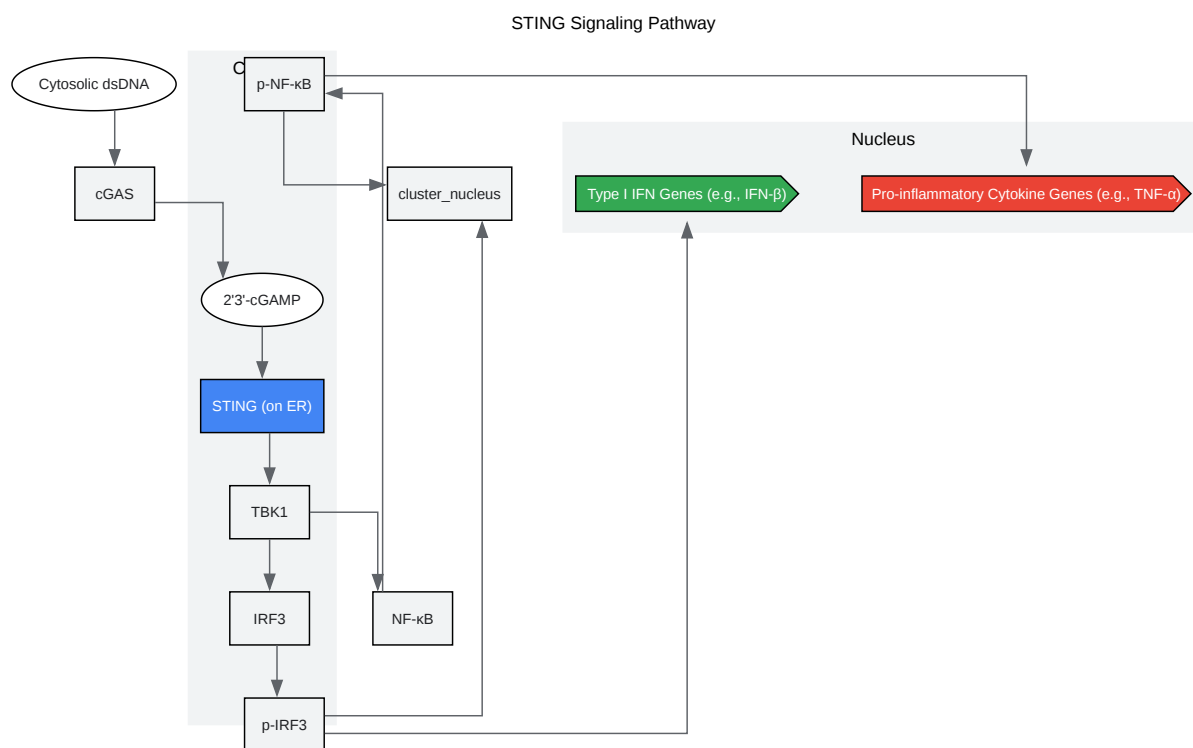
STING Agonist	Cell Type	Readout	Potency (EC50/IC50)	Key Findings
2',3'-cGAMP	Human PBMCs	IFN- β production	~1-10 μ M	Natural ligand, serves as a benchmark.
c-di-AMP	Murine bone marrow-derived dendritic cells	IFN- β production	~5 μ M	Bacterial CDN, potent activator.
DMXAA	Murine macrophages	IFN- β production	~50 μ M	Murine-specific agonist, not active in humans.
ADU-S100 (ML-RR-S2 CDA)	THP-1 cells	IFN- β production	~1 μ M	Mixed-linkage CDN, has been in clinical trials.
diABZI	THP-1 cells	IFN- β production	~100-200 nM	Potent non-CDN agonist.

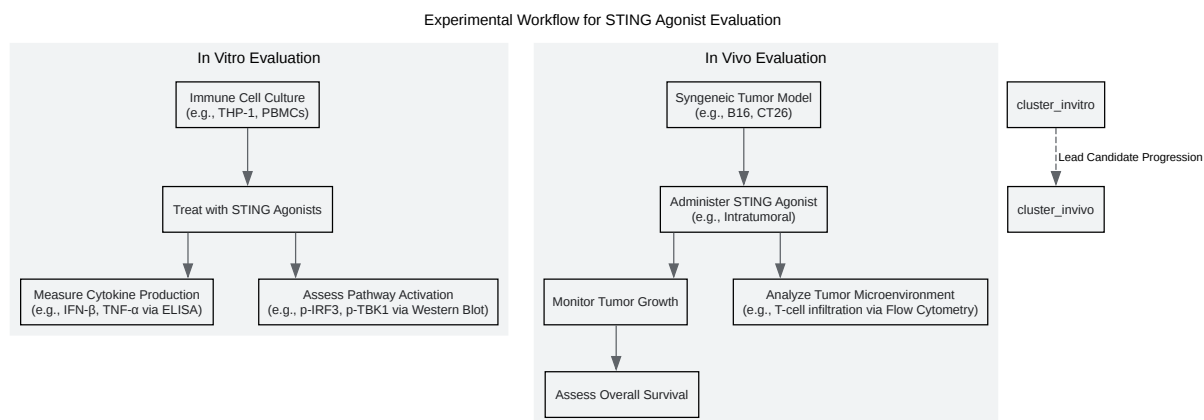
Table 3: Comparative In Vivo Anti-Tumor Efficacy of STING Agonists

STING Agonist	Tumor Model	Administration	Key Anti-Tumor Effects	Combination Synergy
2',3'-cGAMP	B16 melanoma	Intratumoral	Significant tumor regression.	Synergizes with anti-PD-1 therapy.
ADU-S100	CT26 colon carcinoma	Intratumoral	Induces tumor-specific CD8+ T cells and tumor clearance.	Enhances efficacy of checkpoint inhibitors.[7]
BMS-986301	CT26 and MC38 murine tumor models	Intratumoral	>90% regression in injected and noninjected tumors.	Complete regression with anti-PD-1.[7]
IACS-8803	GL261 glioblastoma	Intracranial	Significantly improved survival rates.	Cured 100% of mice in an immune checkpoint blockade-resistant model. [4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for STING agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.





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